molecular formula C₁₇H₂₅NO₁₀S B1140212 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid CAS No. 936026-72-1

3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid

Cat. No. B1140212
CAS RN: 936026-72-1
M. Wt: 435.45
InChI Key:
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Description

The compound “3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid” is a derivative of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl . This versatile reagent is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .


Synthesis Analysis

The synthesis of this compound involves a reaction that represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions (EtOAc/toluene) . A similar condensation of bromide 1 with 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-beta-D-glucopyranoside and 2-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-alpha-D-galactopyranoside produced two trisaccharide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is closely related to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide . The molecular formula is C14H20N4O8 and the molecular weight is 372.33 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction of bromide 1 with 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-beta-D-glucopyranose in 1:1 benzene-nitromethane in the presence of mercuric cyanide, followed by O-deacetylation, column chromatography, and reacetylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its structure. It has a molecular formula of C14H20N4O8 and a molecular weight of 372.33 g/mol . Further details about its physical and chemical properties are not available in the retrieved literature.

Scientific Research Applications

Glycosylation Techniques

Research has demonstrated advanced glycosylation techniques using derivatives similar to the compound of interest, aiming at synthesizing complex glycosides. For instance, studies have utilized such derivatives as glycosyl donors in the synthesis of disaccharides, highlighting the importance of specific glycosylation conditions and the role of protecting groups in achieving desired selectivity and yields (Abbas & Matta, 1983).

Structural Analysis

Detailed structural analysis and conformation studies of glycosidic derivatives have been conducted to understand their three-dimensional arrangements, which is crucial for their biological functions. Techniques like X-ray crystallography and NMR spectroscopy have been employed to elucidate the structures of these complex molecules, providing insights into their potential interactions with biological receptors (Luger et al., 1983).

Synthesis of Glycopeptides

The compound and its derivatives have been used in the synthesis of glycopeptides, which are essential for developing therapeutic agents and vaccines. Efficient synthetic routes have been developed for glycopeptide building blocks, showcasing the compound's utility in synthesizing biologically relevant molecules (Winterfeld et al., 1999).

Mucin Mimics

Synthetic studies have also focused on creating mucin fragments and mimics, which are crucial for understanding mucosal immunity and developing mucosal vaccines. These studies demonstrate the utility of the compound in synthesizing complex carbohydrate structures that mimic natural glycoconjugates, contributing to the field of glycobiology and vaccine development (Thomas, Abbas, & Matta, 1988).

properties

IUPAC Name

3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLORUKFYOHVXSC-CMZRPVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858336
Record name 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936026-72-1
Record name 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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